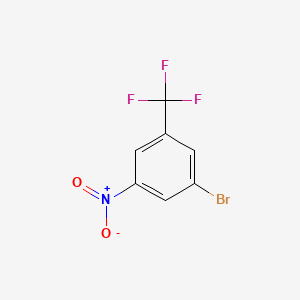

3-Bromo-5-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTVYRKVFAFVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426736 | |

| Record name | 3-bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630125-49-4 | |

| Record name | 3-bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-NITRO-5-(TRIFLUORMETHYL)BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FE5HAA43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitrobenzotrifluoride is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl, bromo, and nitro functional groups make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is a yellow, oily liquid at room temperature.[2][3] The presence of the electron-withdrawing trifluoromethyl and nitro groups, along with the bromine atom, significantly influences the electron density and reactivity of the aromatic ring.[4]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2][5] |

| Molecular Weight | 270.01 g/mol | [5] |

| Appearance | Light yellow to yellow, clear liquid/oil | [2][3][6] |

| Boiling Point | ~68 °C at 0.71 mbar; 223.7 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted); 1.79 g/cm³ (20°C) | [2][5][6] |

| Refractive Index | 1.515; 1.51 | [2][5][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Flash Point | 89 °C | [7] |

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum shows three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

δ 8.11 (m, 1H)

-

δ 8.45 (m, 1H)

-

δ 8.58-8.59 (m, 1H)[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (bromination) of 3-nitrobenzotrifluoride.[8]

Experimental Protocol: Bromination of 3-nitrobenzotrifluoride

Materials:

-

3-nitrobenzotrifluoride

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Hexane

-

2 M aqueous Sodium Hydroxide (NaOH) solution

-

5% aqueous sodium bisulfite solution

-

8% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% aqueous Sodium Chloride (NaCl) solution

-

Water[1]

Procedure:

-

A solution of 3-nitrobenzotrifluoride in dichloromethane is prepared in a reaction vessel.

-

Concentrated sulfuric acid is slowly added to the solution over a period of 10 minutes, creating a two-phase mixture.

-

The mixture is heated to 35°C with vigorous stirring.

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is added in six equal portions over 5 hours.

-

The reaction is stirred at 35°C for an additional 19 hours. Reaction progress can be monitored by HPLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then slowly added to a cooled (0-5°C) 2 M aqueous NaOH solution.

-

The organic and aqueous layers are separated.

-

The aqueous layer is extracted multiple times with hexane.

-

The combined organic layers are washed sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous NaHCO₃, and 10% aqueous NaCl.

-

The solvent is removed by evaporation under reduced pressure.

-

The crude product is purified by distillation under reduced pressure (0.71 mbar, bath temperature 70-80°C) to yield this compound as a light yellow liquid.[1]

A diagrammatic representation of the synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical sector.

Intermediate in Nilotinib Synthesis

One of the most significant applications of this compound is as a precursor in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][9] The synthesis involves a multi-step process where the bromo and nitro groups on the benzotrifluoride scaffold are strategically transformed.

A simplified logical relationship of its use in Nilotinib synthesis is shown below.

Caption: Logical steps in Nilotinib synthesis from this compound.

Role in the Preparation of SOS1 Degraders

This compound is also utilized in the preparation of Son of sevenless homolog 1 (SOS1) degraders.[2] SOS1 is a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is often dysregulated in cancer. The development of SOS1 degraders is a promising therapeutic strategy for KRAS-mutant cancers.[10] These degraders are typically bifunctional molecules that bind to both SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[10] While the exact reaction scheme involving this compound in the synthesis of specific SOS1 degraders is proprietary, its structural features make it a suitable starting material for constructing the SOS1-binding moiety of the degrader.

The general mechanism of action for a targeted protein degrader is illustrated below.

Caption: Mechanism of targeted protein degradation.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It is also a combustible liquid.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its utility in the preparation of complex, high-value molecules, particularly in the pharmaceutical industry, is significant. Its role as a key building block in the synthesis of the anticancer drug Nilotinib and in the development of novel therapeutic modalities like SOS1 degraders highlights its importance in modern drug discovery and development. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in research and manufacturing.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 630125-49-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. asianpubs.org [asianpubs.org]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 630125-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 630125-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Bromo-5-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-Bromo-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles known spectroscopic parameters and provides generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 8.11 | m | 1H | CDCl₃ |

| 8.45 | m | 1H | CDCl₃ |

| 8.58-8.59 | m | 1H | CDCl₃ |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~120-140 | Aromatic C-H |

| ~120-130 (q) | -CF₃ |

| ~125-135 | C-Br |

| ~145-155 | C-NO₂ |

| ~130-140 | C-CF₃ |

Table 3: Predicted ¹⁹F-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Reference |

| ~ -60 to -65 | s | CFCl₃ |

Note: No specific ¹⁹F-NMR data for this compound has been found. The predicted chemical shift is based on data for other aromatic compounds containing a trifluoromethyl group.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₃BrF₃NO₂ |

| Molecular Weight | 270.01 g/mol |

| Monoisotopic Mass | 268.92993 Da[3] |

Note: Detailed fragmentation patterns for this compound are not available in the public domain. However, for aromatic nitro compounds, common fragmentation includes the loss of NO₂ (46 Da) and NO (30 Da). For bromo-aromatics, the presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1550-1490 | N-O asymmetric stretch (NO₂) |

| ~1350-1300 | N-O symmetric stretch (NO₂) |

| ~1350-1150 | C-F stretch (-CF₃) |

| ~1000-650 | C-Br stretch |

Note: An experimental IR spectrum for this compound is not available in the searched resources. The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer being used.

-

-

¹H-NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

-

¹³C-NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Longer acquisition times and a greater number of scans are typically required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F-NMR Acquisition:

-

Spectrometer: An NMR spectrometer equipped with a fluorine probe.

-

Pulse Sequence: A standard single-pulse experiment.

-

Reference: An external reference such as CFCl₃ at 0.00 ppm.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this compound, GC-MS is a common technique.

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that can be used with LC-MS to preserve the molecular ion.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the neat liquid can be analyzed.

-

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Background: Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Processing: The instrument software will automatically perform a Fourier transform to generate the infrared spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Synthesis of 3-Bromo-5-nitrobenzotrifluoride from 3-nitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the electrophilic aromatic substitution of 3-nitrobenzotrifluoride. This document furnishes a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway to aid researchers, scientists, and professionals in drug development.

Introduction

This compound is an essential building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its trifluoromethyl and nitro groups confer unique electronic properties, making it a valuable synthon for targeted molecular design. The selective introduction of a bromine atom onto the 3-nitrobenzotrifluoride backbone is a critical transformation, typically achieved through electrophilic aromatic bromination. This guide details a robust and high-yielding synthetic route.

Reaction Pathway and Mechanism

The synthesis of this compound from 3-nitrobenzotrifluoride proceeds via an electrophilic aromatic substitution reaction. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are both strongly deactivating and meta-directing. Consequently, the incoming electrophile, a bromonium ion (Br⁺) or its equivalent, is directed to the C-5 position, which is meta to both existing substituents.

A common and effective method for this transformation employs 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][3] The sulfuric acid protonates the DBDMH, facilitating the generation of the electrophilic bromine species.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 3-Nitrobenzotrifluoride | WO2006/135640[4] |

| Brominating Agent | DBDMH | WO2006/135640[4] |

| Catalyst | 98% Sulfuric Acid | WO2006/135640[4] |

| Solvent | Dichloromethane | WO2006/135640[1][4] |

| Reaction Temperature | 35°C | WO2006/135640[1][4] |

| Reaction Time | 24 hours | WO2006/135640[4] |

| Yield | 89.6% | WO2006/135640[4] |

| Product Purity (¹H-NMR) | ~95% | WO2006/135640[4] |

| Appearance | Pale yellow liquid | WO2006/135640[4] |

| Boiling Point | ~68°C @ 0.71 mbar | WO2006/135640[4] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established literature.[4]

Materials and Reagents

-

3-Nitrobenzotrifluoride (97%)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Hexane

-

2 M Aqueous Sodium Hydroxide (NaOH) solution

-

5% Aqueous Sodium Metabisulfite solution

-

8% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% Aqueous Sodium Chloride (NaCl) solution

-

Water

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle with temperature controller

-

Addition funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-nitrobenzotrifluoride (41.1 mL, 300 mmol) in dichloromethane (240 mL).

-

Acid Addition: With vigorous stirring, slowly add 98% sulfuric acid (45.7 mL, 840 mmol) to the solution over 10 minutes. The mixture will be biphasic.

-

Heating: Warm the reaction mixture to 35°C.

-

Brominating Agent Addition: Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (53.1 g, 180 mmol) in six equal portions over a period of five hours.

-

Reaction Monitoring: Maintain the reaction mixture at 35°C with continuous stirring for an additional 19 hours. The reaction progress can be monitored by HPLC analysis.

-

Quenching: After the reaction is complete (typically >97% conversion of the starting material), allow the mixture to cool to room temperature.

-

Work-up:

-

Slowly add the reaction mixture to a stirred 2 M aqueous NaOH solution (210 mL) cooled in an ice-water bath over 20 minutes. Monitor the internal temperature, which may rise to about 35°C.

-

Separate the two layers.

-

Extract the aqueous layer with hexane (3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and 10% aqueous NaCl solution (200 mL).

-

-

Solvent Removal: Dry the combined organic layers and evaporate the solvents under reduced pressure at 45°C.

-

Purification: Purify the resulting liquid by distillation at 0.71 mbar and a bath temperature of 70-80°C to yield this compound as a pale yellow liquid.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

This reaction should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The quenching process is exothermic and should be performed with caution, ensuring adequate cooling.

Conclusion

The synthesis of this compound from 3-nitrobenzotrifluoride via electrophilic bromination using DBDMH and sulfuric acid is a highly efficient and scalable method. The provided protocol, with a yield of approximately 89.6%, offers a reliable procedure for obtaining this valuable intermediate. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Bromination of 3-Nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction for the bromination of 3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details the underlying mechanism, regioselectivity, experimental protocols, and quantitative data associated with the synthesis of 3-bromo-5-nitrobenzotrifluoride.

Core Principles: Reaction Mechanism and Regioselectivity

The bromination of 3-nitrobenzotrifluoride is a classic example of electrophilic aromatic substitution.[1][2] The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine cation (Br⁺). The mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

Directing Effects of Substituents

The regiochemical outcome of the reaction is dictated by the two substituents already present on the benzene ring: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).

-

Deactivating Nature: Both the -NO₂ and -CF₃ groups are powerful electron-withdrawing groups.[4][5] They deactivate the benzene ring towards electrophilic attack by inductively pulling electron density away from the aromatic system.[4][6] This deactivation means that harsher reaction conditions are typically required compared to the bromination of benzene itself.[1]

-

meta-Direction: Due to their electron-withdrawing properties, both the nitro and trifluoromethyl groups are meta-directors.[6][7][8] They direct incoming electrophiles to the positions meta to themselves. When an electrophile attacks the ortho or para positions, a destabilizing resonance structure is formed where the positive charge of the arenium ion is placed on the carbon atom bearing the electron-withdrawing group. This is highly unfavorable. In contrast, attack at the meta position avoids this destabilization, making it the most favorable pathway.[9]

In 3-nitrobenzotrifluoride, the C1 position holds the -CF₃ group and C3 holds the -NO₂ group. The positions ortho and para to the -CF₃ group are C2, C6, and C4. The positions ortho and para to the -NO₂ group are C2, C4, and C6. The only position that is meta to both substituents is the C5 position. Therefore, bromination occurs selectively at this position to yield This compound .

Experimental Conditions and Data

The bromination of highly deactivated aromatic rings like 3-nitrobenzotrifluoride requires potent brominating agents and often the use of a strong acid catalyst or solvent system to enhance the electrophilicity of the bromine.[10][11]

Commonly employed methods use reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of strong acids such as concentrated sulfuric acid (H₂SO₄) or oleum.[12] These conditions generate a highly electrophilic bromine species capable of attacking the electron-deficient ring.[12]

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitrobenzotrifluoride | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) | 98% H₂SO₄ / Dichloromethane | 35 | 19 | 89.6 | |

| Deactivated Aromatics (General) | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 60 | 1.5 - 3 | Good to High | [10] |

| Nitrobenzene | Tribromoisocyanuric acid (TBCA) | 98% H₂SO₄ | Room Temp. | - | 69 (monobrominated) | [12] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on published methods.

Materials:

-

3-Nitrobenzotrifluoride

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

2 M Sodium Hydroxide (NaOH) solution

-

Hexane

-

5% Sodium Metabisulfite solution

-

8% Sodium Bicarbonate (NaHCO₃) solution

-

10% Sodium Chloride (NaCl) solution (brine)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle with temperature controller

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 3-nitrobenzotrifluoride (e.g., 300 mmol) and dichloromethane (e.g., 240 mL).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (98%, e.g., 840 mmol) over a period of 10 minutes. The mixture will be two-phased.

-

Heating: Heat the biphasic mixture to 35°C.

-

Brominating Agent Addition: Add the 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (e.g., 180 mmol) in several equal portions over a period of 5 hours, maintaining the internal temperature at 35°C.

-

Reaction Monitoring: Continue to stir the mixture at 35°C for an additional 19 hours. The reaction progress can be monitored by HPLC or TLC.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture over 20 minutes to a stirred 2 M aqueous NaOH solution (e.g., 210 mL) cooled in an ice-water bath (0-5°C). Monitor the temperature of the quenching solution, as it may rise.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the two layers.

-

Extract the aqueous layer with hexane (e.g., 3 x 200 mL).

-

Combine all organic layers.

-

Wash the combined organic layers sequentially with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and finally with 10% aqueous NaCl solution (200 mL).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature of approximately 45°C.

-

Purification: The resulting crude liquid can be purified by vacuum distillation (e.g., at 0.71 mbar and a bath temperature of 70-80°C) to yield this compound as a pale yellow liquid.

Visualizing the Mechanism and Workflow

To clarify the relationships between reactants, intermediates, and products, the following diagrams illustrate the core chemical transformations.

Caption: Electrophilic Aromatic Substitution Mechanism.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ocw.uci.edu [ocw.uci.edu]

- 9. youtube.com [youtube.com]

- 10. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Core Mechanism of Action of Larotrectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib, sold under the brand name Vitrakvi, is a pioneering therapeutic agent in the field of precision oncology.[1] It is a potent and highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[2] This document provides a comprehensive overview of the physicochemical properties of Larotrectinib, its mechanism of action, and detailed experimental protocols relevant to its study.

Physicochemical Properties of Larotrectinib

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development and formulation. The key physicochemical parameters for Larotrectinib (CAS Number: 1223403-58-4) are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide | [3] |

| CAS Number | 1223403-58-4 | [3] |

| Molecular Formula | C₂₁H₂₂F₂N₆O₂ | [3] |

| Molar Mass | 428.444 g·mol⁻¹ | [3] |

| Appearance | Off-white to pinkish yellow solid | [2] |

| Solubility | Water: pH-dependent (very soluble at pH 1.0, freely soluble at pH 6.8); DMSO: 86 mg/mL; Ethanol: 86 mg/mL | [2][4] |

| Predicted pKa | Basic pKa: 5.3 (most basic), Acidic pKa: 12.8 (most acidic) | N/A |

| Predicted logP | 1.7 | [5] |

| SMILES | O=C(N1C--INVALID-LINK--CC1)NC2=C3N=C(N4--INVALID-LINK--CCC4)C=CN3N=C2 |

Note: Predicted pKa and logP values are computationally generated and may differ from experimental values.

Mechanism of Action and Signaling Pathway

Larotrectinib is a selective ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases. In various cancers, chromosomal rearrangements can lead to fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusions result in the expression of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled cell proliferation and survival.[4]

Larotrectinib potently and selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling pathways. The primary pathways inhibited by Larotrectinib include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and phospholipase C-gamma (PLCγ) pathways.[4] The inhibition of these pathways ultimately leads to the induction of apoptosis and a halt in tumor cell growth.

Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Larotrectinib Quantification

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Larotrectinib in pharmaceutical formulations.

1. Materials and Reagents:

-

Larotrectinib reference standard

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Water (HPLC grade)

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

30% Hydrogen peroxide

2. Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis detector

-

Column: Sunsil C18 (or equivalent)

-

Mobile Phase: KH₂PO₄ buffer and Methanol (1:1, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 262 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

3. Preparation of Solutions:

-

Mobile Phase: Prepare a solution of KH₂PO₄ in water and mix it with methanol in a 1:1 ratio. Filter and degas before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Larotrectinib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

4. Sample Preparation (from Capsules):

-

Weigh the contents of 20 capsules and calculate the average weight.

-

Accurately weigh a quantity of the capsule powder equivalent to 100 mg of Larotrectinib and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon filter.

-

Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

5. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of Larotrectinib in the sample by comparing the peak area with that of the standard.

Workflow for the quantification of Larotrectinib using RP-HPLC.

In Vitro TRK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Larotrectinib against TRK kinases in a biochemical assay.

1. Materials and Reagents:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains

-

ATP (Adenosine 5'-triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic kinase substrate

-

Larotrectinib

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

White, opaque 384-well assay plates

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of Larotrectinib in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted Larotrectinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the TRK kinase and the substrate in kinase assay buffer. The final concentrations should be optimized for each kinase.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be close to the Km for each TRK kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each Larotrectinib concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Workflow for an in vitro TRK kinase inhibition assay.

Conclusion

Larotrectinib represents a significant advancement in the treatment of cancers harboring NTRK gene fusions. Its favorable physicochemical properties, coupled with its potent and selective mechanism of action, underscore its clinical utility. The experimental protocols provided herein offer a framework for the analysis and characterization of this important therapeutic agent.

References

Solubility Profile of 3-Bromo-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for process development, formulation, and quality control.

Qualitative Solubility Data

| Solvent | CAS Number | Molecular Formula | Solubility |

| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble[1] |

| Methanol | 67-56-1 | CH₄O | Slightly Soluble[1] |

| Ethanol | 64-17-5 | C₂H₆O | Soluble[2] |

| Water | 7732-18-5 | H₂O | Hardly Soluble[2] |

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure. The presence of a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, along with a nitro group, creates a molecule with significant polarity. This structure dictates its interaction with various solvents. The principle of "like dissolves like" is central to understanding its solubility profile; polar solvents are more likely to dissolve this polar compound.

References

An In-depth Technical Guide to 1-Bromo-3-nitro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-nitro-5-(trifluoromethyl)benzene is a key aromatic intermediate characterized by its trifluoromethyl, nitro, and bromo substituents. These functional groups impart unique electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its application as a crucial precursor in the synthesis of the Bcr-Abl tyrosine kinase inhibitor Nilotinib underscores its significance in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, chemical reactivity, and its role in the development of targeted cancer therapies.

Molecular Structure and Identification

1-Bromo-3-nitro-5-(trifluoromethyl)benzene is a substituted benzene ring with three functional groups positioned at the 1, 3, and 5 positions. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, as is the nitro group (-NO2). The bromine atom (-Br) also acts as an electron-withdrawing group via induction, but a weak deactivator for electrophilic aromatic substitution.

| Identifier | Value |

| IUPAC Name | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene[1] |

| CAS Number | 630125-49-4 |

| Molecular Formula | C₇H₃BrF₃NO₂[1] |

| Molecular Weight | 270.01 g/mol [1] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(F)(F)F[1] |

| InChI | InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10,11)2-6(3-5)12(13)14/h1-3H[1] |

Physicochemical Properties

The physical and chemical properties of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene are influenced by the presence of the three electron-withdrawing groups, which affect its polarity, boiling point, and reactivity.

| Property | Value | Source |

| Physical State | Liquid | Sigma-Aldrich |

| Boiling Point | 106-108 °C at 15 mmHg | Sigma-Aldrich |

| Density | 1.838 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.521 | Sigma-Aldrich |

Synthesis

A common synthetic route to 1-Bromo-3-nitro-5-(trifluoromethyl)benzene involves the bromination of 3-nitrobenzotrifluoride.

Experimental Protocol: Bromination of 3-Nitrobenzotrifluoride

This protocol is adapted from a patented industrial synthesis.

Reaction Scheme:

A representative synthesis scheme.

Materials:

-

3-Nitrobenzotrifluoride

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Bisulfite (NaHSO₃) solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Hexane

Procedure:

-

In a reaction vessel, dissolve 3-nitrobenzotrifluoride in dichloromethane.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to a controlled temperature (e.g., 35-40 °C).

-

Add N-Bromosuccinimide (NBS) portion-wise over several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then quench by slowly adding it to a cold aqueous solution of sodium hydroxide.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, aqueous sodium bisulfite solution, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 1-Bromo-3-nitro-5-(trifluoromethyl)benzene as a pale yellow liquid.

Spectral Data (Predicted and Analog-Based)

4.1. 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, each corresponding to the three aromatic protons. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the substituents.

4.2. 13C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The aromatic carbon signals will be influenced by the attached substituents.

4.3. Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Br stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching.

4.4. Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the nitro group, bromine atom, and potentially rearrangements of the aromatic ring. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Chemical Reactivity and Applications in Drug Development

The presence of three distinct functional groups on the benzene ring makes 1-Bromo-3-nitro-5-(trifluoromethyl)benzene a versatile intermediate in organic synthesis. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or participation in cross-coupling reactions. The nitro group can be reduced to an amine, providing a handle for further functionalization.

Key Intermediate in the Synthesis of Nilotinib

A prominent application of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene is in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3][4]

The synthesis of a key intermediate for Nilotinib involves the reaction of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene with 4-methyl-1H-imidazole. This is followed by the reduction of the nitro group to an amine, which is then further elaborated to form the final drug molecule.

References

An In-depth Technical Guide to 3-Bromo-5-nitrobenzotrifluoride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-nitrobenzotrifluoride, a halogenated aromatic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance is most notably highlighted by its role as a key building block in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on the experimental protocols and reaction pathways relevant to drug development professionals.

Introduction and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its discovery may have been part of broader research into halogenated nitroaromatic compounds or as a novel intermediate described within patent literature. Its significance, however, became firmly established with the development of Nilotinib by Novartis. The patent literature surrounding Nilotinib, particularly from the mid-2000s, extensively details the synthesis and utilization of this compound, marking its transition from a chemical entity to a high-value pharmaceutical intermediate.[1] The rise of organofluorine compounds in medicinal chemistry throughout the late 20th and early 21st centuries provided the backdrop for the increased interest in molecules like this compound, which offer unique electronic properties and metabolic stability to parent drug molecules.

Physicochemical Properties

This compound is a yellow, oily liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |

| Molecular Weight | 270.01 g/mol | [2] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | ~68 °C at 0.71 mbar | [1] |

| Density | 1.788 g/cm³ (predicted) | |

| CAS Number | 630125-49-4 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-nitrobenzotrifluoride. Two primary methods are documented in the literature, with variations in the brominating agent used.

Method 1: Bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

This method is frequently cited in patent literature for its high conversion rates and yield.[1][3]

Experimental Protocol:

-

To a solution of 3-nitrobenzotrifluoride (1 equivalent) in dichloromethane, slowly add concentrated sulfuric acid (2.8 equivalents) over a period of 10 minutes, ensuring the mixture is vigorously stirred.

-

Heat the resulting biphasic mixture to 35°C.

-

Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (0.6 equivalents) in six equal portions over 5 hours.

-

Continue to stir the mixture at 35°C for an additional 19 hours. The reaction progress can be monitored by HPLC, with expected conversion rates exceeding 97%.[1][3]

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a stirred 2 M aqueous sodium hydroxide solution at 0-5°C over 20 minutes.

-

Separate the organic and aqueous layers. Extract the aqueous layer with hexane.

-

Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.

-

Dry the organic layer and evaporate the solvent under reduced pressure.

-

The crude product is then purified by distillation to yield this compound as a pale yellow liquid.

Yield: Approximately 89.6%[1][3]

Method 2: Bromination using Liquid Bromine

An alternative method utilizes liquid bromine as the brominating agent.

Experimental Protocol:

-

In a flask equipped with an ice-water bath, add concentrated sulfuric acid.

-

To the cooled sulfuric acid, add 3-nitrobenzotrifluoride (1 equivalent).

-

Add liquid bromine (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain for 14 hours. Monitor the reaction completion by TLC.

-

After the reaction is complete, allow the mixture to stand and separate the layers.

-

Wash the organic phase with 5% sodium hydroxide solution and saturated salt water.

-

Concentrate the organic phase to obtain the crude product.

Yield: Approximately 91.8%

Application in Drug Development: Synthesis of a Key Nilotinib Intermediate

The primary application of this compound is as a crucial intermediate in the synthesis of Nilotinib. It undergoes a condensation reaction with 4-methyl-1H-imidazole to form 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride, which is a direct precursor to the amine intermediate required for the final coupling step in Nilotinib synthesis.

Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride

Experimental Protocol:

-

Combine this compound (1 equivalent), 4-methyl-1H-imidazole (1.2 equivalents), a copper(I) iodide catalyst (0.15 equivalents), a promoter such as 8-hydroxyquinoline (0.15 equivalents), and an acid-binding agent like potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to a specified temperature (e.g., 100°C) and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Data | |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.11 (m, 1H), 8.45 (m, 1H), 8.58-8.59 (m, 1H) |

| Reference | [1][3] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent conversion to a key Nilotinib intermediate.

Caption: Synthesis of this compound.

Caption: Conversion to a key Nilotinib intermediate.

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its early history is not extensively detailed, its contemporary importance is undeniable. The robust and high-yielding synthetic routes to this intermediate have been crucial for the large-scale production of life-saving medications like Nilotinib. This guide has provided a detailed overview of its synthesis, properties, and critical role in pharmaceutical manufacturing, offering valuable insights for researchers and professionals in the field. The continued exploration of the reactivity and applications of such halogenated nitroaromatics will undoubtedly lead to further innovations in medicinal chemistry.

References

Physical appearance and stability of 3-Bromo-5-nitrobenzotrifluoride

An In-depth Technical Guide to 3-Bromo-5-nitrobenzotrifluoride: Physical Appearance and Stability

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its physical appearance and chemical stability. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

This compound is a combustible liquid that ranges in color from light yellow to orange.[2][3] It is characterized by the following quantitative parameters:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |

| Molecular Weight | 270.00 g/mol | [4] |

| Boiling Point | ~68 °C at 0.71 mbar | [5] |

| Predicted Boiling Point | 223.7 ± 35.0 °C | |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.515 | |

| Purity | >98.0% (GC) | [2] |

Appearance: At room temperature, this compound presents as a clear liquid, with a color spectrum from light yellow to yellow to orange.[2][3] Some sources also describe it as a colorless to yellowish crystalline or powdery substance.

Solubility: It is soluble in organic solvents such as ethanol and chloroform and is sparingly soluble in water.

Chemical Stability and Reactivity

General Stability: this compound is stable at room temperature. The bromine atom within the molecule is not labile, contributing to its stability in various derivatives.[2]

Decomposition: When heated, it may decompose to produce toxic gases.

Reactivity: As an intermediate in organic synthesis, it is utilized in C-X coupling reactions.[5] Studies on similar bromo-nitro compounds suggest that it can undergo substitution and rearrangement reactions with nucleophiles.[2]

Storage: For optimal stability, it is recommended to store this compound in a refrigerator at 2-8°C.[6] It should be stored in a well-ventilated place and kept cool.[3]

Experimental Protocols

Synthesis of this compound:

A common laboratory-scale synthesis involves the electrophilic aromatic substitution (bromination) of 3-nitrobenzotrifluoride.[1]

Materials:

-

3-nitrobenzotrifluoride

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Concentrated sulfuric acid

-

Dichloromethane

-

2 M Sodium hydroxide solution

-

Hexane

-

5% aqueous sodium bisulfite solution

-

8% aqueous sodium bicarbonate solution

-

10% aqueous sodium chloride solution

Procedure:

-

Dissolve 3-nitrobenzotrifluoride in dichloromethane.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to 35°C.

-

Add DBDMH in portions over several hours while maintaining the temperature at 35°C.

-

Continue stirring the mixture at 35°C for an extended period (e.g., 19 hours) to ensure high conversion.[5]

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding the mixture to a cooled 2 M aqueous sodium hydroxide solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with hexane.

-

Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.[5]

-

Dry the organic layer and evaporate the solvent under reduced pressure.

-

Purify the resulting liquid by distillation under reduced pressure to obtain this compound as a light yellow liquid.[5]

Quality Control: The purity of the synthesized compound is typically analyzed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated area.[2]

Hazard Statements:

-

H227: Combustible liquid.[2]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2]

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role of this compound in chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 630125-49-4 | this compound [fluoromart.com]

- 3. labproinc.com [labproinc.com]

- 4. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 630125-49-4 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols: The Role of 3-Bromo-5-nitrobenzotrifluoride in the Synthesis of Nilotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. The synthesis of this complex molecule involves several key steps, with the strategic use of specific building blocks being paramount for efficient and high-yield production. One such crucial starting material is 3-Bromo-5-nitrobenzotrifluoride. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Nilotinib, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of Nilotinib from this compound typically proceeds through a multi-step pathway. The core strategy involves the initial formation of a key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is subsequently coupled with the pyrimidine-containing fragment of the final Nilotinib molecule. The trifluoromethyl and nitro groups on the benzotrifluoride ring play a crucial role in directing the regioselectivity of the reactions and influencing the electronic properties of the intermediates.

A common synthetic route involves the following key transformations:

-

Buchwald-Hartwig Amination: Coupling of this compound with 4-methylimidazole.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline derivative.

-

Amide Bond Formation: Coupling of the aniline intermediate with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid to yield Nilotinib.

An alternative approach involves the initial reduction of this compound to 3-bromo-5-(trifluoromethyl)aniline, followed by the Buchwald-Hartwig amination with 4-methylimidazole.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride

This protocol details the coupling of this compound with 4-methylimidazole, a critical step in forming a key intermediate.

Materials:

-

This compound

-

4-methylimidazole

-

Copper(I) iodide (CuI)

-

8-hydroxyquinoline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), 4-methylimidazole (1.2 eq), potassium carbonate (1.1 eq), copper(I) iodide (0.15 eq), and 8-hydroxyquinoline (0.15 eq).

-

Add N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and process it to isolate the product.

Protocol 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol describes the reduction of the nitro group of the previously synthesized intermediate to form the crucial aniline derivative.

Materials:

-

3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

Suspend 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (excess) and ammonium chloride (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Concentrate the filtrate and extract the product with a suitable organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the desired aniline.

Protocol 3: Synthesis of Nilotinib

This final step involves the coupling of the aniline intermediate with the pyrimidine-containing carboxylic acid to form Nilotinib.

Materials:

-

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

-

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

-

N-Methyl-2-pyrrolidone (NMP) or another suitable solvent

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a reaction vessel, dissolve 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1.0 eq) in NMP.

-

Slowly add thionyl chloride (1.2 eq) at a controlled temperature (e.g., 60 °C) to form the acid chloride in situ.

-

Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

-

Heat the mixture to approximately 90 °C for several hours.

-

After the reaction is complete, cool the mixture and add water.

-

Adjust the pH to 11-12 with a NaOH solution to precipitate the Nilotinib base.

-

Filter the solid, wash with water, and dry under vacuum to obtain the final product.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of Nilotinib starting from this compound.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Buchwald-Hartwig Amination | This compound, 4-methylimidazole | CuI, 8-hydroxyquinoline, K₂CO₃ | DMF | 100 | 4-6 | 85-95 |

| 2. Nitro Reduction | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 90-98 |

| 3. Amide Coupling | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | SOCl₂ | NMP | 90 | 3 | ~94 |

Visualizations

Nilotinib Synthesis Workflow

The following diagram illustrates the synthetic workflow for Nilotinib starting from this compound.

Application Notes and Protocols for the Synthesis and Evaluation of SOS1 Degraders from 3-Bromo-5-nitrobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, central regulators of cell proliferation and survival.[1] The aberrant activation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins. SOS1 degraders, which are heterobifunctional molecules, induce the degradation of the SOS1 protein through the ubiquitin-proteasome system.[3] This document provides detailed protocols and application notes for the synthesis of potent SOS1 degraders, using 3-Bromo-5-nitrobenzotrifluoride as a key starting material, and for their subsequent biological evaluation.

SOS1 Signaling Pathway and Mechanism of Degradation

SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK cascade, which drives cell proliferation.[1]

Caption: SOS1-mediated activation of the RAS signaling pathway.

SOS1 PROTACs are bifunctional molecules that link a SOS1-binding moiety to an E3 ubiquitin ligase ligand, such as pomalidomide which binds to Cereblon (CRBN). This induces the formation of a ternary complex between SOS1, the degrader, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.

Caption: Mechanism of SOS1 degradation by a PROTAC.

Experimental Protocols

The synthesis of a representative SOS1 degrader, structurally similar to the potent degrader P7, is outlined below.[4] This multi-step synthesis starts from this compound.

Caption: Synthetic workflow for SOS1 degrader synthesis.

Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)aniline

This protocol describes the reduction of the nitro group of this compound.

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield 3-Bromo-5-(trifluoromethyl)aniline.

Protocol 2: Synthesis of the Quinazoline Core

This protocol outlines the construction of the quinazoline core from the aniline intermediate. This is a representative procedure; specific reagents and conditions may vary based on the desired final structure.[5][6]

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

2-Amino-5-methoxybenzoic acid

-

Thionyl chloride

-

Ammonia solution

-

Formamidine acetate

-

2-Methoxyethanol

Procedure:

-

Amide formation: React 2-Amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. Subsequently, react the acid chloride with an ammonia solution to yield 2-amino-5-methoxybenzamide.

-

Buchwald-Hartwig amination: Couple the 2-amino-5-methoxybenzamide with 3-Bromo-5-(trifluoromethyl)aniline using a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) in an inert solvent like dioxane.[1]

-

Quinazoline ring formation: React the resulting diamine with formamidine acetate in a solvent such as 2-methoxyethanol at reflux to form the quinazolinone core.

Protocol 3: Synthesis of the Final SOS1 Degrader

This protocol describes the attachment of the linker and the E3 ligase ligand to the quinazoline core.[4][7]

Materials:

-

Quinazoline core from Protocol 2

-

Appropriate linker with two reactive ends (e.g., a di-bromo-alkane)

-

Pomalidomide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Linker Attachment: To a solution of the quinazoline core (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the linker (e.g., 1,n-dibromoalkane, 1.2 eq). Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Purify the mono-alkylated product by column chromatography.

-

Pomalidomide Coupling: To a solution of pomalidomide (1.1 eq) in DMF, add a base such as potassium carbonate (2.0 eq). Then, add the linker-functionalized quinazoline core from the previous step. Stir the reaction mixture at an elevated temperature until the reaction is complete as monitored by LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the final SOS1 degrader by preparative HPLC.

Protocol 4: In Vitro Evaluation of SOS1 Degraders

Cell Viability Assay (IC50 Determination):

-

Seed cancer cells (e.g., SW620 colorectal cancer cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized SOS1 degrader or a reference compound (e.g., BI-3406) for 72 hours.

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Western Blot for SOS1 Degradation (DC50 and Dmax Determination):

-

Seed cells in 6-well plates and treat with varying concentrations of the SOS1 degrader for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the SOS1 signal to the loading control.

-

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from the dose-response curve.[3][8]

Data Presentation

Biological Activity of SOS1 Degraders and Inhibitors

| Compound | Cell Line | Assay | Value (µM) | Reference |

| P7 (Degrader) | SW620 | IC50 (Viability) | Superior to BI-3406 | [3] |

| SW620 | DC50 (Degradation, 24h) | 0.59 | [3] | |

| HCT116 | DC50 (Degradation, 24h) | 0.75 | [3] | |

| SW1417 | DC50 (Degradation, 24h) | 0.19 | [3] | |

| SW620 | Dmax (Degradation, 24h) | 87% | [3] | |

| BI-3406 (Inhibitor) | NCI-H358 | IC50 (RAS-GTP levels) | 0.083 - 0.231 | [9] |

| KRAS G12/G13 mutant cell lines | IC50 (3D Proliferation) | 0.009 - 0.220 | [9] | |

| CRC PDOs | IC50 (Viability) | 0.53 - 45.9 | [10] |

Representative Synthetic Yields

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference (Analogous) |

| Bromination of 3-Nitrobenzotrifluoride | 3-Nitrobenzotrifluoride | This compound | ~90 | [11] |

| Nitro Reduction | This compound | 3-Bromo-5-(trifluoromethyl)aniline | 80-90 | [9] |

| Buchwald-Hartwig Amination | Aryl bromide and Amine | N-Aryl amine | 60-95 | [12] |

| Quinazolinone Formation | 2-Aminobenzonitrile derivative | Quinazolinone | 70-90 | [4] |

| PROTAC Final Coupling | Linker-warhead and E3 ligase ligand | PROTAC | 30-60 | [7] |

Conclusion

This compound serves as a valuable and versatile starting material for the multi-step synthesis of potent and selective SOS1 degraders. The protocols outlined in this document provide a comprehensive guide for researchers in the field of targeted protein degradation to synthesize and evaluate novel therapeutic agents for RAS-driven cancers. The ability to induce the degradation of SOS1 offers a promising alternative to conventional inhibition and holds significant potential for the development of next-generation cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]

- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]

- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Suzuki coupling reactions with 3-Bromo-5-nitrobenzotrifluoride

An essential transformation in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl structures prevalent in medicinally important compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Bromo-5-nitrobenzotrifluoride with various organoboron reagents.